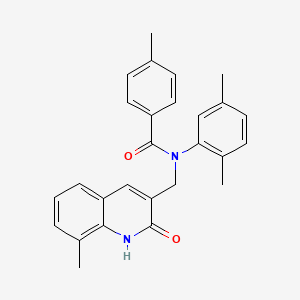

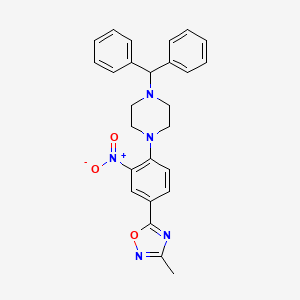

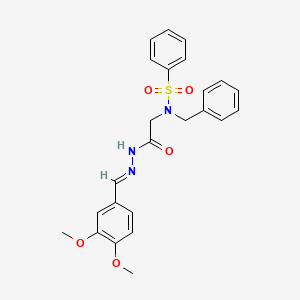

![molecular formula C21H19BrN4O B7719665 2-bromo-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719665.png)

2-bromo-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-bromo-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group (a benzene ring attached to a carboxamide), a bromine atom attached to the benzene ring, and a pyrazolo[3,4-b]quinolin group (a fused ring system containing two nitrogen atoms). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a benzamide moiety, a bromine atom, and a pyrazolo[3,4-b]quinolin group. These groups are likely to confer distinct chemical properties to the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the bromine atom could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of its functional groups. For example, the presence of a benzamide group could influence its solubility and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Biomedical Applications

The compound belongs to the family of 1H-Pyrazolo[3,4-b]pyridines , which are a group of heterocyclic compounds presenting two possible tautomeric forms . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have been used in the synthesis of various biologically active compounds .

Anti-Cancer Activity

Some derivatives of pyrazolo[3,4-b]pyridines have been evaluated for their in vitro anti-proliferative activity against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) .

Fluorescent Sensors

1H-Pyrazolo[3,4-b]quinolines have been used as potential fluorescent sensors . This suggests that “2-bromo-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” could potentially be used in similar applications.

Reactions at the Benzylic Position

The compound has a benzylic position, which is a site of high reactivity. This makes it a potential candidate for various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Development of CDK2 Inhibitors

Pyrazolo[3,4-b]pyrimidine scaffold, a related structure, has been used to develop novel CDK2 inhibitors . It’s possible that “2-bromo-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” could be used in similar research.

Anti-Viral Activity

While not directly related to “2-bromo-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide”, it’s worth noting that some indole derivatives have shown anti-viral activity . Given the structural similarities, it’s possible that this compound could have similar applications.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]quinolines, have been found to interact with various targets . For instance, pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Mode of Action

For example, CDK2 inhibitors can prevent the phosphorylation of proteins necessary for cell cycle progression, thereby inhibiting cell proliferation .

Biochemical Pathways

The inhibition of cdk2, as seen with similar compounds, can affect pathways related to cell cycle progression . This can lead to the arrest of the cell cycle and potentially induce apoptosis .

Result of Action

Similar compounds that inhibit cdk2 can lead to cell cycle arrest and potentially induce apoptosis .

Propiedades

IUPAC Name |

2-bromo-N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN4O/c1-3-10-26-20-16(12-14-9-8-13(2)11-18(14)23-20)19(25-26)24-21(27)15-6-4-5-7-17(15)22/h4-9,11-12H,3,10H2,1-2H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGKFFKWSFENHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-[(3Z)-7-methyl-1-propyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

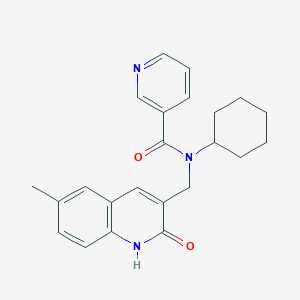

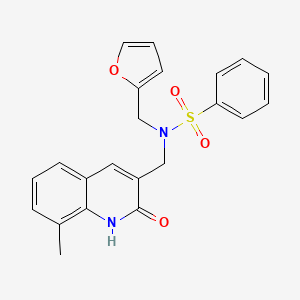

![5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7719600.png)

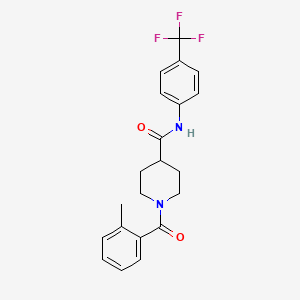

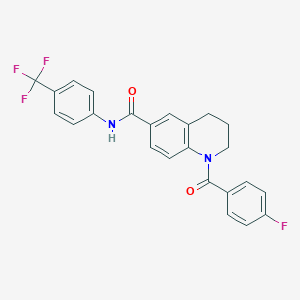

![N-cyclopropyl-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719660.png)

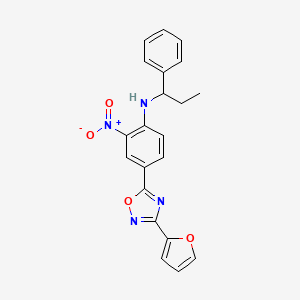

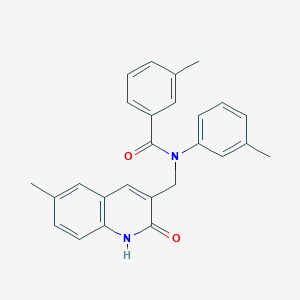

![2-(N-methyl4-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7719673.png)

![3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7719688.png)